Triethylene glycol dinitrate

Beschreibung

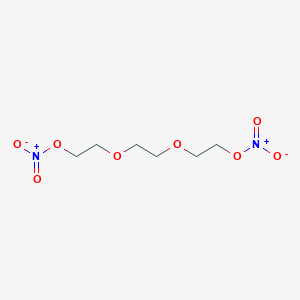

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2-nitrooxyethoxy)ethoxy]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O8/c9-7(10)15-5-3-13-1-2-14-4-6-16-8(11)12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCQZYRSTIRJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO[N+](=O)[O-])OCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051572 | |

| Record name | Triethylene glycol dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-22-8 | |

| Record name | Triethylene glycol, dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[(1,2-ethanediyl)bis(oxy)]bis-, 1,1'-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethane-1,2-diylbis(oxy)]bisethyl dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DINITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X99UD6JTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triethylene Glycol Dinitrate (TEGDN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dinitrate (TEGDN), a nitrate ester of triethylene glycol, is an energetic plasticizer utilized in the formulation of explosives and propellants.[1][2][3] This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and visualizations of key chemical processes. All quantitative data are summarized in structured tables for ease of comparison.

Core Chemical and Physical Properties

TEGDN is a pale yellow, oily liquid with a molecular formula of C₆H₁₂N₂O₈ and a molecular weight of 240.17 g/mol .[1][4] It is chemically similar to nitroglycerin but exhibits greater stability, making it a subject of interest for creating safer energetic materials.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₈ | [4] |

| Molecular Weight | 240.17 g/mol | [1][4] |

| Appearance | Pale yellow, oily liquid | [1][2] |

| Density | 1.33 g/cm³ | [1] |

| Melting Point | -19 °C | [1] |

| Boiling Point | 327.2 °C at 760 mmHg | [6] |

| Water Solubility | 7,430 mg/L at 25°C | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 0.79 | [1] |

| Vapor Pressure | 0.000392 mmHg at 25°C | |

| Nitrogen Content | 11.67% | [7] |

| Oxygen Balance | -66.7% | [7] |

Explosive and Thermodynamic Properties

The energetic and thermodynamic properties of TEGDN are crucial for its application in explosives and propellants. These are detailed in Table 2.

| Property | Value | Reference |

| Detonation Velocity | 2000 m/s | [7] |

| Detonation Pressure | 170 kbars at ~55°F | [8][9] |

| Heat of Explosion | 725 kcal/kg | [7] |

| Explosion Temperature (5 s) | 225 °C | [7] |

| Detonation Gas Volume | 1202 L/kg | [7] |

| Activation Energy (Thermal Decomposition) | 149.24 to 162.88 kJ/mol | [1] |

| Critical Temperature of Thermal Explosion | 191.05 °C at 0.1 MPa |

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical and physical properties of this compound.

Synthesis of this compound

The synthesis of TEGDN is typically achieved through the nitration of triethylene glycol using a mixed acid of nitric and sulfuric acids.[1]

Materials:

-

Triethylene glycol (TEG)

-

Concentrated nitric acid (98%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Ice bath

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Prepare a nitrating mixture by slowly adding 150 g of 98% sulfuric acid to 257 g of 98% nitric acid in 1000 mL of dichloromethane, while cooling the mixture in an ice bath to maintain a temperature of 0°C.[5]

-

Prepare a separate solution of 150 g of triethylene glycol in 300 mL of dichloromethane.[5]

-

Slowly add the triethylene glycol solution to the vigorously stirred nitrating mixture at a rate that maintains the reaction temperature between 0°C and 2°C.[5]

-

Continue stirring for 15 minutes after the addition is complete.[5]

-

Stop stirring and allow the layers to separate. The upper layer is the product layer (TEGDN in dichloromethane), and the lower layer is the spent acid.[5]

-

Carefully decant the product layer into a separatory funnel.

-

Wash the organic layer sequentially with three 20 mL portions of water, followed by one 50 mL portion of water to remove excess acid.[5]

-

Remove the dichloromethane solvent using a rotary evaporator at 60°C and 25 torr to yield the final product.[5]

Determination of Density

The density of liquid TEGDN is determined using a pycnometer.

Materials:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its empty mass (m₀).

-

Fill the pycnometer with distilled water of a known temperature and determine its mass (m₁).

-

Empty and dry the pycnometer, then fill it with TEGDN at the same temperature and determine its mass (m₂).

-

The density of TEGDN (ρ) is calculated using the formula: ρ = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water where ρ_water is the density of water at the measured temperature.

Determination of Melting Point

The melting point of TEGDN, which is a liquid at room temperature, is determined by cooling the substance until it solidifies and then measuring the temperature at which it melts upon gentle heating.[10]

Materials:

-

Capillary tubes

-

Melting point apparatus or Thiele tube

-

Thermometer

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Place a small sample of TEGDN into a capillary tube and seal the open end.[10]

-

Cool the capillary tube in a cooling bath until the TEGDN solidifies.

-

Place the capillary tube in the melting point apparatus.[10]

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, while observing the sample.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.

Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

The thermal stability of TEGDN is assessed using Differential Scanning Calorimetry (DSC) in accordance with ASTM E537.[1][4][8][11][12]

Materials:

-

Differential Scanning Calorimeter

-

Sample pans (hermetically sealed for volatile substances)

-

TEGDN sample (1-5 mg)[11]

-

Inert reference material

Procedure:

-

Accurately weigh a 1-5 mg sample of TEGDN into a sample pan and hermetically seal it.[11]

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample and reference at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient to 300°C).[11]

-

The DSC instrument records the heat flow difference between the sample and the reference as a function of temperature.

-

Exothermic events, such as decomposition, are observed as peaks on the DSC thermogram. The onset temperature of the exothermic peak is an indicator of the thermal stability of the substance.[11]

Determination of Heat of Explosion by Bomb Calorimetry

The heat of explosion is determined using a bomb calorimeter.[13][14][15][16][17]

Materials:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible

-

Ignition wire

-

Benzoic acid (for calibration)

-

TEGDN sample

Procedure:

-

Calibrate the bomb calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter.[15][16]

-

Accurately weigh a sample of TEGDN (typically not exceeding 1 g) into the crucible.[16]

-

Place the crucible in the bomb, and attach the ignition wire so that it is in contact with the sample.[13]

-

Seal the bomb and pressurize it with oxygen to approximately 30 atm.[13][16]

-

Immerse the bomb in a known quantity of water in the calorimeter bucket.[13]

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample by passing an electric current through the fuse wire.[13]

-

Record the temperature of the water at regular intervals until a maximum temperature is reached and then begins to fall.[17]

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

Determination of Detonation Velocity

The detonation velocity can be measured using optical techniques or electrical methods.[18][19] The Dautrich method is a common field method.[20]

Materials:

-

High-speed camera or oscilloscope

-

Detonator

-

Test tube or pipe to contain the liquid explosive

-

Measuring probes (optical fibers or electrical wires) at a known distance

Procedure (Optical Method):

-

Fill a transparent tube of a known length with TEGDN.

-

Initiate detonation at one end of the tube with a detonator.

-

Use a high-speed camera to record the propagation of the detonation front along the tube.[18]

-

The detonation velocity is calculated by dividing the known distance between two points on the tube by the time it takes for the detonation front to travel between those points, as determined from the camera footage.[18]

Analytical Characterization by Chromatography

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of TEGDN and to quantify anionic impurities.[21] A typical method involves:

-

Column: A reverse-phase C18 column.[11]

-

Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v).[11]

-

Detector: UV detector at 210 nm.[11]

-

Flow Rate: 1.5 mL/min.[11]

-

Injection Volume: 20 µL.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the qualitative and quantitative analysis of TEGDN and its potential impurities.[22] A general procedure includes:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range (e.g., m/z 40-400).

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Thermal Decomposition Pathway of this compound

Caption: Initial step in the thermal decomposition of TEGDN.

Toxicological Signaling Pathway: Inhibition of Thyroid Hormone Synthesis

Caption: Inhibition of thyroid hormone synthesis by nitrate.

References

- 1. store.astm.org [store.astm.org]

- 2. scribd.com [scribd.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. store.astm.org [store.astm.org]

- 5. Synthesis of TEGDN [a.osmarks.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.aip.org [pubs.aip.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. infinitalab.com [infinitalab.com]

- 12. fauske.com [fauske.com]

- 13. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 14. scribd.com [scribd.com]

- 15. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 16. web.williams.edu [web.williams.edu]

- 17. byjus.com [byjus.com]

- 18. nmt.edu [nmt.edu]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. journal-atm.org [journal-atm.org]

- 21. researchgate.net [researchgate.net]

- 22. fchpt.stuba.sk [fchpt.stuba.sk]

A Comprehensive Technical Guide to the Physical Characteristics of Triethylene Glycol Dinitrate (TEGDN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of Triethylene Glycol Dinitrate (TEGDN), a nitrate ester with applications as an energetic plasticizer in explosives and propellants.[1] The information is presented to be a valuable resource for professionals in research, science, and drug development.

Core Physical and Chemical Properties

This compound (TEGDN) is a pale yellow, oily liquid.[1][2][3] Chemically, it is an ether and a nitrated alcohol ester derived from triethylene glycol.[1][3] While it shares explosive properties with nitroglycerin, its distinct chemical structure results in different physical and safety characteristics.[3] Notably, TEGDN is considered more stable than other nitrated compounds like nitroglycerin.[3][4]

TEGDN is soluble in organic solvents but has limited solubility in water.[4] Its chemical stability is superior to that of nitroglycerin and nitrocellulose.[5]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Units | Source(s) |

| Molecular Formula | C6H12N2O8 | [3][4][6] | |

| Molecular Weight | 240.17 | g/mol | [2][3][6] |

| Appearance | Pale yellow, oily liquid | [1][2][3] | |

| Density | 1.33 | g/cm³ | [1][2] |

| Specific Gravity | 1.335 | g/cm³ | [5] |

| Melting Point | -19 | °C | [1][2] |

| Solidification Point | -19 | °C | [5] |

| Boiling Point | 327 | °C (at 760 mmHg) | [5] |

| Decomposition Temperature | 228 | °C (at 760 mmHg) | [3][5] |

| Flash Point | 146.9 | °C | [5] |

| Viscosity | 13.2 | cP (at 20°C) | [5] |

| 11.90 | cP (at 20°C) | [3] | |

| Vapor Pressure | 0.001 | mmHg | [5] |

| 0.003 | mmHg (at 25°C) | [3] | |

| Water Solubility | 7,430 | mg/L (at 25°C) | [2] |

| 0.03 | M | [3] | |

| Nitrogen Content | 11.67 | % | [5] |

| Oxygen Balance | -66.7 | % | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 0.79 | [2] |

Experimental Protocols

The synthesis of TEGDN generally involves the nitration of triethylene glycol using a mixed acid of nitric and sulfuric acids.[2] The process requires careful control of parameters such as the molar ratio of nitric acid to glycol and the reaction temperature to achieve high yields.[2] Purification of the crude product typically involves several washing steps with water to remove residual acids, and may also include solvent extraction and vacuum distillation to achieve high purity.[2][7]

Visualizations

The following diagrams illustrate key processes and logical relationships related to this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (TEGDN) - 111-22-8 [benchchem.com]

- 3. Buy this compound | 111-22-8 [smolecule.com]

- 4. CAS 111-22-8: Triethylene glycol, dinitrate | CymitQuimica [cymitquimica.com]

- 5. imemg.org [imemg.org]

- 6. Triethylene glycol, dinitrate | C6H12N2O8 | CID 8099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (TEGDN) - 111-22-8 [benchchem.com]

In-Depth Technical Guide to the Molecular Structure of Triethylene Glycol Dinitrate (TEGDN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylene glycol dinitrate (TEGDN), a nitrate ester of triethylene glycol, is a compound of significant interest in the field of energetic materials, primarily utilized as an energetic plasticizer in explosives and propellants.[1][2] Its molecular structure is fundamental to its properties, governing its energy output, stability, and interaction with other components in a formulation. This guide provides a comprehensive technical overview of the molecular structure of TEGDN, including its chemical composition, connectivity, and detailed geometric parameters derived from recent crystallographic studies. It also outlines the experimental protocols for its synthesis and structural elucidation, aimed at providing researchers and professionals with a thorough understanding of this important molecule.

Molecular Identity and Composition

This compound is chemically identified as 2-[2-(2-nitrooxyethoxy)ethoxy]ethyl nitrate.[3] Its molecular formula is C₆H₁₂N₂O₈, and it has a molecular weight of approximately 240.17 g/mol .[4][5] The molecule consists of a flexible triethylene glycol backbone, which is an ether, capped at both ends by nitrate ester functional groups (-ONO₂).[2][4] These nitrate groups are responsible for the energetic nature of the compound.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | 2-[2-(2-nitrooxyethoxy)ethoxy]ethyl nitrate[3] |

| CAS Number | 111-22-8[4] |

| Molecular Formula | C₆H₁₂N₂O₈[3] |

| Molecular Weight | 240.17 g/mol [4][5] |

| Appearance | Pale yellow, oily liquid[2] |

| Density | ~1.33 g/cm³[4] |

| Melting Point | -19 °C[4] |

Molecular Structure and Geometry

The definitive molecular structure of this compound in the solid state was recently determined by low-temperature X-ray diffraction.[6] Prior to this, detailed geometric parameters were not available. The crystallographic data for TEGDN is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 2171116.[6]

Connectivity and Conformation

The molecule features a linear chain of carbon and oxygen atoms forming the triethylene glycol backbone: O-C-C-O-C-C-O-C-C-O. The two terminal oxygen atoms are each bonded to a nitrogen atom of a nitrate group. The flexibility of the ether linkages allows the molecule to adopt various conformations. In the solid state, the molecule adopts a specific conformation dictated by crystal packing forces.

Quantitative Structural Data

The precise bond lengths, bond angles, and dihedral angles for this compound have been determined through single-crystal X-ray diffraction. While a detailed table of all atomic coordinates and geometric parameters is available in the supplementary information of the referenced publication and the CCDC database, a summary of key theoretical and experimental findings is presented below.[6]

Computational studies using Density Functional Theory (DFT) have been employed to predict the geometric and electronic properties of related nitrate esters. For instance, the calculated bond dissociation energy for the O-NO₂ bond in TEGDN is reported to be 156.1 kJ/mol.[5] This value is critical for understanding the thermal decomposition of the molecule, which is initiated by the homolytic cleavage of this bond.[4]

Table 2: Selected Computational Data for this compound and its Interactions

| Parameter | Value | Method/Basis Set |

| O-NO₂ Bond Dissociation Energy | 156.1 kJ/mol | |

| TEGDN-DEGDN Dimer Binding Energy | 27.4 kJ/mol | B3LYP/6-311++G(d,p) |

| TEGDN-Nitroglycerin Dimer Binding Energy | 33.1 kJ/mol | B3LYP/6-311++G(d,p) |

Note: DEGDN refers to diethylene glycol dinitrate.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of triethylene glycol using a mixed acid solution of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4] Several protocols have been reported, with variations in reagent ratios, temperature, and purification procedures.

Protocol 1: Laboratory Scale Synthesis

-

Preparation of the Nitrating Mixture: A mixture of 66 g of 98% sulfuric acid and 37.8 g of 66.6% nitric acid is prepared in 120 mL of dichloromethane. The mixture is cooled to 0 °C in an ice bath.

-

Nitration: While maintaining the temperature between 0 °C and 2 °C, 15 g of triethylene glycol is slowly added to the vigorously stirred nitrating mixture.

-

Reaction Quenching and Separation: Stirring is continued for 15 minutes after the addition is complete. The stirring is then stopped to allow the layers to separate.

-

Work-up: The upper product layer is decanted and washed sequentially with three 20 mL portions of water, followed by one 50 mL portion of water in a separatory funnel. The solvent is then removed under reduced pressure to yield the product.

Structural Elucidation by Low-Temperature X-ray Diffraction

The determination of the crystal structure of TEGDN, which is a liquid at room temperature, requires low-temperature crystallization and subsequent X-ray diffraction analysis.[6]

General Protocol for Low-Temperature Single-Crystal X-ray Diffraction:

-

Crystallization: A solution of the compound in a suitable solvent (e.g., diethyl ether) is prepared. The solution is slowly cooled to a temperature below the compound's melting point (for TEGDN, well below -19 °C) to induce crystallization. Single crystals suitable for diffraction are grown over a period of several days to weeks.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head at low temperature, typically under a stream of cold nitrogen gas to prevent melting and atmospheric condensation.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a low-temperature device. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data collection is performed at a stable low temperature (e.g., 100 K).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the connectivity of the atoms in the this compound molecule.

Conclusion

The molecular structure of this compound has been unequivocally established through modern analytical techniques, most notably low-temperature single-crystal X-ray diffraction. This in-depth guide has provided a summary of its chemical identity, detailed structural parameters, and the experimental methodologies for its synthesis and characterization. This information is vital for the rational design and development of new energetic materials and for a deeper understanding of the structure-property relationships in this class of compounds. For detailed atomic coordinates and geometric parameters, researchers are encouraged to consult the Cambridge Crystallographic Data Centre under the deposition number CCDC 2171116.[6]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Triethylene glycol, dinitrate | C6H12N2O8 | CID 8099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (TEGDN) - 111-22-8 [benchchem.com]

- 5. Buy this compound | 111-22-8 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to CAS Number 111-22-8: Triethylene Glycol Dinitrate (TEGDN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylene glycol dinitrate (TEGDN), identified by CAS number 111-22-8, is a nitrate ester primarily utilized as an energetic plasticizer in the formulation of explosives and propellants.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and key applications of TEGDN. All quantitative data are presented in structured tables for ease of reference, and a detailed experimental workflow for its synthesis and purification is provided.

Chemical and Physical Properties

TEGDN is a pale yellow, oily liquid that is relatively stable under normal conditions but can decompose upon exposure to heat or shock.[1][4][5] It is soluble in organic solvents with limited solubility in water.[1]

Table 1: General and Physical Properties of TEGDN

| Property | Value | Reference |

| CAS Number | 111-22-8 | [6] |

| Molecular Formula | C₆H₁₂N₂O₈ | [7] |

| Molecular Weight | 240.17 g/mol | [3][4] |

| Appearance | Pale yellow, oily liquid | [4][5] |

| Density | 1.33 - 1.344 g/cm³ | [4][7] |

| Melting Point | -19 °C | [4][5] |

| Boiling Point | 327.2 °C at 760 mmHg | [7] |

| Flash Point | 146.9 °C | [7] |

| Water Solubility | 7,430 mg/L at 25°C | [4] |

| logP (Octanol/Water Partition Coefficient) | 0.79 | [4] |

Table 2: Spectroscopic Data for TEGDN

| Spectroscopic Method | Key Features and Values | Reference |

| Infrared (IR) Spectroscopy | - Asymmetric NO₂ stretch: 1630-1660 cm⁻¹ - Symmetric NO₂ stretch: 1270-1290 cm⁻¹ - O-N stretch: 850-870 cm⁻¹ | [4] |

| Nuclear Magnetic Resonance (¹H NMR) | Covalent bonding between TEGDN's terminal nitrate groups and cellulose's hydroxyl moieties is indicated by a downfield shift of 0.3 ppm for cellulose protons adjacent to esterification sites. | [3] |

| Mass Spectrometry (Exact Mass) | 240.059 g/mol | [4] |

Synthesis and Purification

The primary method for synthesizing TEGDN is through the nitration of triethylene glycol using a mixed acid of nitric and sulfuric acids.[4]

Experimental Protocol: Synthesis and Purification of TEGDN

Objective: To synthesize and purify this compound (TEGDN).

Materials:

-

Triethylene glycol

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Ice

-

Water (deionized)

-

Sodium bicarbonate solution

Equipment:

-

Jacketed reaction vessel with temperature control

-

Stirrer

-

Dropping funnel

-

Separatory funnel

-

Beakers

-

Filtration apparatus

Methodology:

-

Nitration:

-

Prepare a mixed acid solution by carefully adding concentrated sulfuric acid to concentrated nitric acid in a 2:1 molar ratio of nitric acid to glycol, while maintaining a low temperature (-15°C to +10°C) in the jacketed reaction vessel.[4]

-

Slowly add triethylene glycol to the mixed acid solution via a dropping funnel with constant stirring, ensuring the temperature does not exceed the specified range.[4]

-

-

Quenching and Separation:

-

After the addition is complete, pour the reaction mixture into a beaker containing ice water. This will cause the TEGDN to precipitate as an oily layer.[3]

-

Transfer the mixture to a separatory funnel and allow the layers to separate. The lower aqueous layer is drained and discarded.

-

-

Washing and Neutralization:

-

Wash the TEGDN layer multiple times with cold deionized water to remove the bulk of the residual acids.[3]

-

Neutralize any remaining acid by washing with a dilute sodium bicarbonate solution until the effervescence ceases.[3]

-

Perform final washes with deionized water to remove any remaining salts.[3]

-

-

Drying and Isolation:

-

Dry the purified TEGDN over an appropriate drying agent (e.g., anhydrous sodium sulfate).

-

Isolate the final product via filtration.

-

Safety Precautions: The synthesis of TEGDN involves the use of strong acids and produces an energetic material. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction temperature must be strictly controlled to prevent runaway reactions.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of TEGDN.

Analytical Methods

The purity and concentration of TEGDN can be determined using various analytical techniques.

Experimental Protocol: Analysis of TEGDN by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a TEGDN sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Diode-Array Detector (DAD)[8]

-

C18 reverse-phase column

Mobile Phase:

-

A suitable mixture of acetonitrile and water. The exact ratio should be optimized based on the specific column and system.

Procedure:

-

Sample Preparation: Prepare a standard solution of TEGDN of known concentration in the mobile phase. Prepare the sample to be analyzed by diluting it to a similar concentration.

-

Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Set the DAD to monitor at a wavelength appropriate for nitrate esters (typically in the low UV range).

-

Injection and Analysis: Inject a known volume of the standard solution and the sample solution into the HPLC system.

-

Data Analysis: Identify the TEGDN peak in the chromatogram based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to that of the standard. A purity of at least 98% is typically specified.[9]

Applications

The primary application of TEGDN is as an energetic plasticizer in explosives and propellants.[1][2][3]

-

Explosives: It is used to enhance the performance and stability of explosive formulations.[3]

-

Propellants: In propellant formulations, TEGDN improves energy output and reduces the freezing point, which is crucial for cold-weather applications.[3] It is being considered as a replacement for nitroglycerin in some propellants.[5]

-

Detection Taggant: Historically, it has been used as a detection taggant in some plastic explosives to aid in their detection for safety purposes.[3][10]

Safety and Handling

TEGDN is a stable compound under normal conditions but is sensitive to shock and friction and can decompose explosively when heated.[1] It is classified as a material that causes severe eye irritation.[11]

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate PPE, including safety goggles, gloves, and protective clothing.[12]

-

Avoid contact with skin and eyes.[13]

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place in tightly closed containers.[13]

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

This technical guide provides a foundational understanding of the properties, synthesis, analysis, and applications of CAS number 111-22-8, this compound. Researchers and professionals should consult the referenced literature and relevant safety data sheets for more detailed information before handling or utilizing this compound.

References

- 1. CAS 111-22-8: Triethylene glycol, dinitrate | CymitQuimica [cymitquimica.com]

- 2. This compound (TEGDN) - 111-22-8 [benchchem.com]

- 3. Buy this compound | 111-22-8 [smolecule.com]

- 4. This compound (TEGDN) - 111-22-8 [benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Triethylene glycol, dinitrate | C6H12N2O8 | CID 8099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Triethylene glycol, dinitrate (TEGDN, 111-22-8); 1,2,4-Butanetriol trinitrate (BTTN, 6659-60-5); Trimethylolethane Trinitrate (TMETN, 3032-55-1) - analysis - Analytice [analytice.com]

- 9. belindia.co.in [belindia.co.in]

- 10. mea.gov.in [mea.gov.in]

- 11. accustandard.com [accustandard.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Triethylene Glycol Dinitrate (TEGDN) as an Energetic Plasticizer

Abstract

Triethylene glycol dinitrate (TEGDN) is an oily, pale yellow liquid nitrate ester utilized extensively as an energetic plasticizer in solid propellants and polymer-bonded explosives (PBXs).[1][2][3] Chemically similar to nitroglycerin (NG), TEGDN offers significant advantages in safety and handling, including superior thermal stability and markedly reduced sensitivity to shock, friction, and impact.[1][4] These characteristics make it a critical component in the formulation of modern insensitive munitions (IM) and low-vulnerability ammunition (LOVA).[1] This guide provides a comprehensive technical overview of TEGDN, detailing its synthesis, physicochemical properties, thermal decomposition behavior, applications, and safety protocols. It is intended for researchers, scientists, and professionals in the fields of energetic materials and chemical engineering.

Physicochemical and Energetic Properties

TEGDN's primary function as an energetic plasticizer is to enhance the flexibility and processing characteristics of propellant and explosive binders, such as nitrocellulose, while contributing to the overall energy output of the formulation.[5][6] Unlike inert plasticizers, its chemical structure contains nitrate groups that release energy upon decomposition. It is often considered a safer alternative to nitroglycerin due to its lower freezing point, better chemical stability, and lower sensitivity.[2][4]

Data Presentation

The quantitative properties of TEGDN are summarized in the tables below, with a direct comparison to nitroglycerin to highlight its distinct characteristics.

Table 1: General Physicochemical Properties of TEGDN

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₂N₂O₈ | [2] |

| Molar Mass | 240.17 g/mol | [1] |

| Appearance | Pale yellow, oily liquid | [2][5] |

| Density | 1.33 g/cm³ | [1][2] |

| Melting Point | -19 °C | [1][2][6] |

| Boiling Point | 327 °C (at 760 mmHg) | [4] |

| Decomposition Temp. | 228 °C (at 760 mmHg) | [4][5] |

| Water Solubility | 7,430 mg/L (at 25°C) | [1] |

| CAS Number | 111-22-8 |[2][6] |

Table 2: Comparative Energetic and Physical Properties: TEGDN vs. Nitroglycerin (NG)

| Property | TEGDN | Nitroglycerin |

|---|---|---|

| Heat of Explosion | 725 kcal/kg[4] | 1616 kcal/kg[4] |

| Detonation Velocity | 2,000 m/s[4][6] | 7,600 m/s[4] |

| Detonation Gas Volume | 1,202 l/kg[4] | 782 l/kg[4] |

| Lead Block Test | 320 cm³/10g[4] | 520 cm³/10g[4] |

| Solidification Point | -19 °C[4] | +13.2 °C[4] |

| Impact Sensitivity | >100 cm (2 kg Bomb)[4] | 15-20 cm (2 kg Bomb) |

| Card Gap Test | 0.48 cm[4] | 2.31 cm[4] |

Synthesis and Purification

The industrial production of TEGDN is achieved through the controlled nitration of triethylene glycol (TEG) using a mixed acid solution of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][5] The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the esterification of the hydroxyl groups on the TEG molecule.

Key Reaction Parameters

The yield and purity of the final product are highly dependent on several critical process parameters:

-

Temperature: The reaction is highly exothermic and must be maintained at low temperatures, typically between -15°C and +15°C, to prevent runaway reactions and minimize the formation of undesirable oxidation byproducts.[1][5][7]

-

Acid Ratios: Optimal yields, often exceeding 95%, have been achieved with a HNO₃/H₂SO₄ weight ratio of 60:40 and a HNO₃/TEG molar ratio of 4:1.[1][7]

-

Mixing: Vigorous agitation is necessary to ensure efficient heat transfer and reactant contact.[6]

Purification

Post-synthesis, the crude TEGDN is separated from the spent acid. Purification is a critical step to ensure stability, as residual acids can catalyze decomposition.[1] The process typically involves:

-

Separation of the organic product layer from the spent acid.

-

Washing the product with water to remove excess nitric acid.[8]

-

Neutralization washing with a weak base solution (e.g., sodium bicarbonate) to remove residual sulfuric acid.

-

Final water washes until the product is neutral.

-

Removal of solvent (if used) and water under vacuum.[8]

Advanced synthesis methods, such as continuous flow processes in microreactors, offer improved safety and control over these parameters.[5][9]

Caption: General Synthesis and Purification Workflow for TEGDN.

Experimental Protocols

Protocol 2.1: Laboratory-Scale Synthesis of TEGDN [6][8]

-

Warning: This synthesis involves highly corrosive and reactive materials and should only be performed by trained personnel with appropriate safety measures, including a blast shield and personal protective equipment.

-

Acid Mixture Preparation: Prepare the nitrating mixture by slowly adding 66 g of 98% sulfuric acid to 37.8 g of 66.6% nitric acid in a beaker submerged in an ice/salt bath. If a solvent is used, the acids can be added to 120 mL of dichloromethane.[6] Maintain the temperature at or below 0°C.

-

Nitration: While vigorously stirring the cooled acid mixture, slowly add 15 g of triethylene glycol dropwise. The rate of addition must be controlled to maintain the reaction temperature between 0°C and 2°C.[6]

-

Digestion: After the addition is complete, continue stirring the mixture for an additional 15 minutes while maintaining the low temperature.

-

Separation: Stop stirring and allow the layers to separate. Decant the upper organic layer (or lower layer if using a denser solvent like chloroform) into a separatory funnel. The lower spent acid layer should be handled and disposed of according to hazardous waste protocols.

-

Washing: Wash the organic phase sequentially with three 20 mL portions of cold water, followed by a 50 mL portion of a 5% sodium bicarbonate solution, and finally with additional water until the washings are neutral (pH 7).

-

Drying: Dry the washed product with an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator. The final product is a pale yellow, oily liquid.

Thermal Decomposition and Stability

The thermal stability of TEGDN is a key factor in its utility as a safer energetic material. Its decomposition is a complex process that is highly influenced by external conditions such as temperature and pressure.

Decomposition Mechanism

The primary and rate-determining step in the thermal decomposition of TEGDN is the homolytic cleavage of the O-NO₂ bond.[1][5] This bond scission requires less energy than the C-C, C-O, or C-H bonds in the molecule, making it the weakest link.

-

Initiation Step: RO-NO₂ → RO• + •NO₂

The calculated bond dissociation energy for this cleavage is approximately 156.1 kJ/mol, which aligns well with experimentally determined activation energies for thermal decomposition (149-163 kJ/mol).[1][5] Following this initiation, the resulting radicals undergo a complex series of secondary reactions, producing various gaseous products, including nitrogen oxides and formaldehyde.[1][10]

Caption: TEGDN Thermal Decomposition Initiation Pathway.

Influence of Pressure

Pressure significantly alters the decomposition behavior of TEGDN. High-pressure differential scanning calorimetry (PDSC) studies have shown that as pressure increases:

-

The reaction mechanism can shift from a gas-phase to a liquid-phase process.[5]

-

The apparent activation energy increases.[10]

This behavior is critical for predicting the performance and safety of TEGDN-based propellants under the high-pressure conditions of combustion.

Table 3: Thermal Decomposition Kinetic Parameters for TEGDN [10]

| Pressure | Apparent Activation Energy (Ea) | Pre-exponential Factor (A) | Critical Explosion Temp. (Tₑ₀) |

|---|---|---|---|

| 0.1 MPa | 106.54 kJ·mol⁻¹ | 10⁹.¹⁷ s⁻¹ | 191.05 °C |

| 2.0 MPa | 120.82 kJ·mol⁻¹ | 10¹⁰.⁵⁶ s⁻¹ | 207.59 °C |

Analytical and Characterization Methods

Rigorous quality control is essential to ensure the performance and stability of TEGDN. A combination of spectroscopic, thermal, and performance tests are used for its characterization.[1]

Experimental Protocols

Protocol 4.1: Standard Characterization Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: A sample of TEGDN is analyzed to confirm the presence of key functional groups. Characteristic absorption bands for nitrate esters (O-NO₂) appear strongly around 1630 cm⁻¹ (asymmetric stretch) and 1280 cm⁻¹ (symmetric stretch), while the C-O-C ether linkage is observed around 1100 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and assess purity. The spectra should be consistent with the triethylene glycol backbone.[1][13]

-

Differential Scanning Calorimetry (DSC): A small sample (1-5 mg) is heated in a sealed aluminum pan at a constant rate (e.g., 10 °C/min). The resulting thermogram provides data on the melting point and the exothermic decomposition temperature, which is a key indicator of thermal stability.[1][10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study the decomposition profile and determine the temperature ranges of mass loss.[1]

Caption: Quality Control and Characterization Workflow for TEGDN.

Safety and Handling

While TEGDN is significantly safer than nitroglycerin, it is still an energetic material and a toxic substance that requires careful handling.

-

Toxicity: TEGDN is toxic and can be absorbed through the skin or inhaled.[6] Exposure can cause vasodilation, leading to severe headaches, dizziness, and nausea, similar to the effects of nitroglycerin.[6][14]

-

Explosive Hazard: Although insensitive, TEGDN can detonate if subjected to strong confinement and a powerful initiating shock.[6] It should be protected from grinding, shock, impact, and friction.[14]

-

Handling: Use in a well-ventilated area is crucial.[14][15] All sources of ignition, including open flames, sparks, and static electricity, must be eliminated.[15][16] Non-sparking tools should be used.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing, is mandatory when handling TEGDN.[15][17]

Table 4: Safety and Handling Summary

| Hazard | Precaution |

|---|---|

| Inhalation/Skin Contact | Use in a well-ventilated area. Wear gloves and protective clothing.[14][16] |

| Explosion | Avoid shock, friction, and heat. Use non-sparking tools.[14][15] |

| Fire | Keep away from ignition sources. In case of fire, evacuate area. Do not fight fire when it reaches explosives.[14] |

| Storage | Store in a cool, well-ventilated, locked area in tightly closed containers.[14][16] |

References

- 1. This compound (TEGDN) - 111-22-8 [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ddescholar.acemap.info [ddescholar.acemap.info]

- 4. imemg.org [imemg.org]

- 5. Buy this compound | 111-22-8 [smolecule.com]

- 6. Synthesis of TEGDN [a.osmarks.net]

- 7. researchgate.net [researchgate.net]

- 8. US4853157A - Process for the manufacture of nitric acid esters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of pressure and TEGDN content on decomposition reaction mechanism and kinetics of DB gun propellant containing the mixed ester of TEGDN and NG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US20120130115A1 - Methods of producing nitrate esters - Google Patents [patents.google.com]

- 14. copperheadchemical.com [copperheadchemical.com]

- 15. echemi.com [echemi.com]

- 16. nj.gov [nj.gov]

- 17. echemi.com [echemi.com]

TEGDN as a Nitroglycerin Replacement in Propellants: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Triethylene glycol dinitrate (TEGDN) is an energetic plasticizer increasingly considered a viable replacement for nitroglycerin (NG) in propellant formulations. This technical guide provides a comprehensive overview of TEGDN, focusing on its synthesis, properties, and performance characteristics in comparison to nitroglycerin. Key data are presented in tabular format for ease of comparison. Detailed experimental protocols for synthesis and critical performance tests are provided, alongside graphical representations of workflows and physiological interactions to offer a multi-faceted understanding for researchers in both material science and toxicology.

Introduction

Nitroglycerin has been a cornerstone energetic plasticizer in double-base propellants for over a century due to its high energy output. However, its extreme sensitivity to shock, friction, and temperature poses significant safety challenges during manufacturing, handling, and storage.[1] This has driven research into less sensitive alternatives that do not unduly compromise performance. This compound (TEGDN) has emerged as a promising candidate, offering a superior safety profile while maintaining its function as an effective energetic plasticizer.[1][2]

This guide details the chemical, physical, and energetic properties of TEGDN in direct comparison to nitroglycerin, outlines experimental procedures for its synthesis and evaluation, and discusses its compatibility and performance within propellant matrices.

Comparative Data: TEGDN vs. Nitroglycerin

The fundamental properties of TEGDN and nitroglycerin are summarized below, highlighting the key differences that influence their application in propellant systems.

Table 1: Chemical and Physical Properties

| Property | TEGDN (this compound) | Nitroglycerin (Glycerol Trinitrate) |

| Chemical Formula | C₆H₁₂N₂O₈ | C₃H₅N₃O₉ |

| Molecular Weight | 240.17 g/mol [3] | 227.09 g/mol |

| Nitrogen Content | 11.67 %[1] | 18.50 %[1] |

| Oxygen Balance | -66.7 %[1] | +3.5 %[1] |

| Appearance | Pale yellow, oily liquid[1][2] | Yellow oily liquid[1] |

| Density / Specific Gravity | 1.335 g/cm³[1] | 1.591 g/cm³[1] |

| Solidification Point | -19 °C[1][3] | +13.2 °C (stable form)[1] |

| Decomposition Temperature | 228 °C[1] | 50 - 60 °C[1] |

| Flash Point | 146.9 °C[1] | 12 °C[1] |

| Viscosity (at 20°C) | 13.2 cP[1] | 37.8 cP[1] |

| Vapor Pressure (at 20°C) | 0.001 mmHg[1] | 0.00025 mmHg[1] |

Table 2: Explosive and Performance Properties

| Property | TEGDN | Nitroglycerin |

| Heat of Explosion | 725 kcal/kg[1] | 1616 kcal/kg[1] |

| Detonation Velocity | ~2,000 m/s (heavily confined)[1] | 7,600 m/s[1] |

| Detonation Gas Volume | 1,202 L/kg[1] | 782 L/kg[1] |

| Lead Block Test | 320 cm³/10g[1] | 520 cm³/10g[1] |

| Impact Sensitivity (BAM) | >100 cm (Insensitive)[1] | 15 cm[1] |

| Friction Sensitivity (Pendulum) | Unaffected[1] | Sensitive |

| Card Gap Test | 0.48 cm[1] | 2.31 cm[1] |

| Theoretical Specific Impulse (Isp) | Lower than NG | Higher than TEGDN |

Note: Specific impulse is highly formulation-dependent. The table indicates a general trend; specific formulations are required for precise comparison.

Experimental Protocols

This section provides detailed methodologies for the synthesis of TEGDN and for key experiments used to characterize its performance and safety.

Synthesis of this compound (TEGDN)

The synthesis of TEGDN is achieved through the controlled nitration of triethylene glycol (TEG) using a mixed acid solution (nitric acid and sulfuric acid).[3]

Materials:

-

Triethylene glycol (TEG)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (98%)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (5% aqueous solution)

-

Distilled Water

-

Ice/Salt Bath

-

Jacketed Reaction Vessel with Overhead Stirrer

-

Separatory Funnel

Protocol:

-

Prepare Nitrating Mixture: In the jacketed reaction vessel, cool 1000 mL of dichloromethane to 0°C. Cautiously and slowly add 150 g of 98% sulfuric acid, followed by 257 g of 98% nitric acid, while maintaining vigorous stirring and keeping the temperature at 0°C.[4]

-

Prepare Glycol Solution: In a separate beaker, dissolve 150 g of triethylene glycol in 300 mL of dichloromethane.[4]

-

Nitration Reaction: Slowly add the glycol/DCM solution to the stirring mixed acid solution. The rate of addition must be carefully controlled to maintain the reaction temperature between 0°C and 2°C.[4]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 15 minutes at 0-2°C.[4]

-

Quenching & Separation: Stop the stirrer and allow the layers to separate. The upper layer contains the TEGDN dissolved in DCM. Decant this product layer into a separatory funnel. The lower layer is the spent acid.

-

Purification (Washing):

-

Wash the product layer with an equal volume of cold distilled water. Carefully vent the separatory funnel. Separate and discard the aqueous layer.

-

Wash the product layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Repeat until the aqueous layer is no longer acidic (test with pH paper).

-

Perform a final wash with cold distilled water to remove any residual salts.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. The dichloromethane can be removed under reduced pressure using a rotary evaporator to yield the final product, a pale yellow oily liquid.

Impact Sensitivity Testing (BAM Fallhammer)

This test determines the sensitivity of an energetic material to impact.[5][6]

Apparatus:

-

BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder assembly.[6]

-

Steel cylinders and guide rings.[7]

Protocol:

-

Sample Preparation: A 40 mm³ sample of the liquid (TEGDN or NG) is placed in the sample holder assembly between two steel cylinders.[7]

-

Test Execution: A standard drop weight (e.g., 1 kg, 5 kg, or 10 kg) is released from a specified height, impacting the sample.[6][8]

-

Observation: The test result is recorded as either a "reaction" (evidenced by flame, flash, smoke, or audible report) or "no reaction".[9]

-

Determination of Limiting Impact Energy: The "up-and-down" method is typically used. The height is increased after a "no reaction" and decreased after a "reaction". This process is repeated approximately 25-50 times to statistically determine the height at which there is a 50% probability of initiation (H₅₀).

-

Calculation: The impact energy is calculated in Joules (J) by multiplying the drop weight (kg) by the acceleration due to gravity (9.81 m/s²) and the drop height (m).

Closed Vessel Testing for Ballistic Properties

This test is used to determine the burning rate, vivacity (quickness), and force constant of a propellant.[10][11]

Apparatus:

-

High-strength steel closed vessel of a known, constant volume.[10]

-

Piezoelectric pressure transducer.

-

Ignition system (e.g., nichrome wire and igniter charge like gunpowder).[10]

-

Data acquisition system to record the pressure-time trace.[10]

Protocol:

-

Sample Preparation: A precisely weighed quantity of the propellant (formulated with TEGDN or NG) is placed inside the closed vessel.

-

Ignition: The propellant is ignited using a standardized igniter charge (e.g., 1.2 g of gunpowder) initiated by passing an electric current through a nichrome wire.[10]

-

Data Recording: The pressure inside the vessel is recorded as a function of time. The test is typically very fast, lasting only 5-25 milliseconds.[10]

-

Data Analysis: The pressure-time (P-t) curve is the primary output. From this data, other ballistic parameters are calculated:

-

Maximum Pressure (P_max): The peak pressure reached during combustion.

-

Rate of Pressure Rise (dP/dt): Calculated from the P-t curve.

-

Burning Rate: Determined using established interior ballistics models that relate the rate of pressure rise to the propellant's geometry and burning surface area.

-

Vivacity (or Quickness): A measure of how quickly the propellant releases its energy, often plotted as (1/P_max) * (dP/dt) versus pressure.[12]

-

Workflows and Pathways

Visualizing the processes involved in utilizing TEGDN provides a clearer understanding of its lifecycle from synthesis to application and its potential biological interactions.

TEGDN Synthesis and Purification Workflow

References

- 1. imemg.org [imemg.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (TEGDN) - 111-22-8 [benchchem.com]

- 4. Synthesis of TEGDN [a.osmarks.net]

- 5. fauske.com [fauske.com]

- 6. BAM Fall Hammer Impact Sensitivity Tester (BFH 10) - IDEA SCIENCE Group [ideascience-group.com]

- 7. d-nb.info [d-nb.info]

- 8. mueller-instruments.de [mueller-instruments.de]

- 9. m.youtube.com [m.youtube.com]

- 10. drdo.gov.in [drdo.gov.in]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: Thermal Decomposition Onset of Triethylene Glycol Dinitrate (TEGDN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition onset of triethylene glycol dinitrate (TEGDN). It includes a compilation of quantitative data from various studies, detailed experimental protocols for thermal analysis, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for professionals working with energetic materials and those interested in the thermal stability of nitrate esters.

Core Data on Thermal Decomposition

The thermal stability of TEGDN has been investigated using various thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The onset of thermal decomposition is a critical parameter for the safe handling, storage, and application of this energetic plasticizer. The primary initial step in the thermal decomposition of TEGDN is the homolytic cleavage of the O-NO₂ bond.[1][2]

The following table summarizes the key quantitative data related to the thermal decomposition of TEGDN:

| Parameter | Value | Conditions/Method |

| Decomposition Peak Temperature | ~200.4 °C | Differential Scanning Calorimetry (DSC) at atmospheric pressure[2] |

| Decomposition Temperature | 228 °C | At 760 mmHg[2] |

| Critical Temperature of Thermal Explosion (T_eo) | 191.05 °C | Determined from onset temperature (T_e) by DSC at 0.1 MPa, with heating rate tending to zero[1] |

| Critical Temperature of Thermal Explosion (T_po) | 209.86 °C | Determined from peak temperature (T_p) by DSC at 0.1 MPa, with heating rate tending to zero[1] |

| Activation Energy (E_a) | 149.24 - 162.88 kJ/mol | Varies with molecular weight and specific structural characteristics[2] |

| Activation Energy (E_a) | 106.54 kJ·mol⁻¹ | At 0.1 MPa, determined by DSC and TG-DTG[1] |

| Activation Energy (E_a) | 120.82 kJ·mol⁻¹ | At 2 MPa, determined by DSC and TG-DTG[1] |

It is important to note that the thermal decomposition of TEGDN is significantly influenced by pressure. Higher pressures tend to decrease the decomposition peak temperature.[1][2]

Experimental Protocols

The determination of the thermal decomposition onset of TEGDN typically involves the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following are detailed methodologies synthesized from common practices for the analysis of energetic materials.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and heat flows associated with thermal transitions in TEGDN, specifically the onset and peak of the exothermic decomposition.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed sample pans and lids

-

Crimper for sealing pans

-

Analytical balance (accurate to ±10 µg)

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of liquid TEGDN into a clean aluminum DSC pan. Due to its liquid nature, a hermetically sealed pan is recommended to prevent volatilization before decomposition.

-

For safety, especially with energetic materials, it is advisable to start with a smaller sample size.

-

An empty, hermetically sealed pan of the same type should be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (typically 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition onset (e.g., 30 °C).

-

Heat the sample at a constant linear heating rate. Common heating rates for energetic materials are 5, 10, or 20 °C/min. A rate of 10 °C/min is a typical starting point.

-

The temperature program should extend to a point beyond the completion of the decomposition exotherm, for example, up to 300 °C.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

-

The peak temperature of the exotherm should also be recorded.

-

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of TEGDN as a function of temperature, identifying the onset of decomposition through mass loss.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pans (typically ceramic or platinum)

-

Analytical balance (integrated into the TGA)

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Place a small, accurately weighed sample of TEGDN (typically 2-5 mg) into the TGA sample pan.

-

-

Instrument Setup:

-

Position the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a temperature beyond the point of complete decomposition (e.g., 350 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins. This can be determined from the intersection of the baseline with the tangent of the mass loss curve.

-

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for determining the thermal decomposition onset of this compound.

References

An In-depth Technical Guide on the Solubility of Triethylene Glycol Dinitrate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylene glycol dinitrate (TEGDN) in various common solvents. The information is intended to support research, development, and handling of this energetic plasticizer.

Introduction to this compound (TEGDN)

This compound (TEGDN) is an oily, pale yellow liquid used as an energetic plasticizer in explosives and propellants.[1] Its chemical structure, featuring a triethylene glycol backbone with two nitrate ester groups, gives it explosive properties similar to nitroglycerin, though it is generally less sensitive.[1] Understanding its solubility is crucial for its formulation, processing, and for assessing its environmental fate.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 7,430 mg/L | 25 |

Note: Qualitative assessments indicate that TEGDN is soluble in ethanol, acetone, and diethyl ether.[3] However, specific quantitative values could not be found in the surveyed literature.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of TEGDN were not found in the literature, a general methodology can be adapted from standard practices for energetic materials. The following protocol outlines a typical approach.

3.1. Materials and Equipment

-

This compound (TEGDN), >98% purity

-

Solvent of interest (e.g., water, ethanol, acetone), analytical grade

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Vials with airtight caps

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

An excess amount of TEGDN is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, the suspension is allowed to stand to allow the undissolved TEGDN to settle.

-

The sample is then centrifuged at a high speed to further separate the undissolved solute from the saturated solution.

-

-

Sample Analysis:

-

A known volume of the clear supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any remaining particulate matter.

-

The filtered saturated solution is then diluted with a suitable solvent to a concentration within the calibration range of the analytical method.

-

The concentration of TEGDN in the diluted sample is quantified using a validated HPLC method.

-

-

Calculation of Solubility:

-

The solubility of TEGDN in the solvent is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or molarity.

-

Synthesis of this compound: An Experimental Workflow

The synthesis of TEGDN is a critical process for its production and involves the nitration of triethylene glycol. The following diagram illustrates a typical experimental workflow for this synthesis.

Logical Relationship of Solubility Determination

The process of determining the solubility of a compound like TEGDN follows a logical sequence of steps to ensure accurate and reproducible results.

References

A Comprehensive Technical Guide to the Health and Safety of Triethylene Glycol Dinitrate (TEGDN) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for Triethylene glycol dinitrate (TEGDN), a nitrate ester used as an energetic plasticizer in explosives and propellants.[1][2][3] Due to its hazardous properties, a thorough understanding of its characteristics and safe handling procedures is critical for all laboratory personnel.

Chemical and Physical Properties

TEGDN, or 2,2'-[Ethane-1,2-diylbis(oxy)]bisethyl dinitrate, is a pale yellow, oily liquid.[1][2][3] It is chemically similar to nitroglycerin but possesses greater stability.[4] A detailed comparison of its properties with nitroglycerin is presented below.

Table 1: Chemical and Physical Properties of TEGDN vs. Nitroglycerin

| Property | TEGDN | Nitroglycerin |

| Chemical Formula | C6H12N2O8[1] | C3H5N3O9 |

| Molecular Weight ( g/mol ) | 240.17[2] | 227 |

| CAS Number | 111-22-8[5] | 55-63-0 |

| Appearance | Light yellow oily liquid[5] | Yellow oily liquid |

| Specific Gravity (g/cm³) | 1.335[5] | 1.591 |

| Solidification Point (°C) | -19[5] | +13.2 (stable), +2.2 (unstable) |

| Boiling Point (°C) | 327 (at 760 mmHg)[5] | 145 |

| Decomposition Temperature (°C) | 228 (at 760 mmHg)[5] | 50 - 60 |

| Flash Point (°C) | 146.9[5] | 12 |

| Vapor Pressure (mmHg) | 0.001[5] | 0.00025 |

| Viscosity (cP at 20°C) | 13.2[5] | 37.8 |

| Water Solubility (mg/L at 25°C) | 7,430[2][6] | - |

| Log Kow | 0.79[2][6] | - |

| Nitrogen Content (%) | 11.67[5] | 18.50 |

| Oxygen Balance (%) | -66.7[5] | +3.5 |

Explosive and Stability Properties

TEGDN is valued as a less sensitive alternative to nitroglycerin.[5] It is more stable and less sensitive to shock, friction, and temperature.[5] Although it can be detonated, it requires strong confinement and is generally used in mixtures with other explosives.[4]

Table 2: Explosive Properties of TEGDN vs. Nitroglycerin

| Property | TEGDN | Nitroglycerin |

| Explosion Temperature (5s) (°C) | 225[5] | 222 |

| Heat of Explosion (kcal/kg) | 725[5] | 1,616 |

| Detonation Velocity (m/s) | 2,000[5] | 7,600 |

| Detonation Gas Volume (l/kg) | 1,202[5] | 782 |

| Impact Sensitivity (2 kg drop) | >100 cm (BM)[5] | 43 cm (PA), 15 cm (BAM) |

| Lead Block Test (cm³/10g) | 320[5] | 520 |

BM: Ballistic Mortar; PA: Picatinny Arsenal; BAM: Bundesanstalt für Materialforschung und -prüfung.

The thermal decomposition of TEGDN is primarily initiated by the cleavage of the O-NO₂ bond.[2][3] The bond dissociation energy for this is reported to be 156.1 kJ/mol.[2] High temperatures and fires can lead to the production of toxic substances like nitrogen oxides, carbon monoxide, and carbon dioxide.[7]

Toxicological Data

Exposure to TEGDN can occur through inhalation, ingestion, and skin or eye contact, with absorption possible through the skin.[5] While a specific Threshold Limit Value (TLV) has not been established for TEGDN, exposure should be minimized at all times.[5] The toxicological properties of aliphatic nitrates are similar, differing in intensity and duration of effect.[5]

Table 3: Acute Toxicity of TEGDN

| Species | Route | LD50 (mg/kg) | Reference |

| Mouse | Intraperitoneal | 945 | [5] |

| Mouse | Oral | 1866 | [5] |

| Rat | Oral | 1000 - 1330 (male), 1116 (female) | [5][8] |

| Rat | Subcutaneous | 2520 | [5] |

| Rabbit | Dermal | >2000 | [5] |

| Rabbit | Intraperitoneal | 796 | [5] |

Symptoms of acute exposure can include headaches, dizziness, nausea, tremors, twitching, and hypotension.[3][8][9] TEGDN can induce methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3][9] Neurological toxicity is also a concern, with severe tremoring observed in animal studies.[9][10] Chronic dermal application in rabbits has been shown to cause significant weight loss.[10]

Experimental Protocols & Methodologies

Detailed, step-by-step experimental protocols for the synthesis and safety testing of energetic materials like TEGDN are often proprietary or outlined in standardized military or government testing manuals. However, the general methodologies are described in the scientific literature.

Synthesis and Purification

Objective: To synthesize TEGDN and purify it to remove hazardous impurities.

Methodology:

-

Nitration: TEGDN is typically synthesized by the nitration of triethylene glycol (TEG) using a mixed acid of nitric and sulfuric acids.[2] The reaction is highly exothermic and requires precise temperature control, typically between 0°C and 15°C, to prevent runaway reactions and the formation of unstable byproducts.[3][4]

-

Separation: Following the reaction, the oily TEGDN product is separated from the spent acid mixture.[2]

-

Washing and Neutralization: The crude product is washed multiple times with water to remove residual acids.[4] A weak base solution, such as sodium carbonate, is then used to neutralize any remaining acidic impurities, which could otherwise catalyze decomposition.[2][4]

-

Final Washing: The product is washed again with pure water to remove any residual base and salts.[2]

-

Drying: The purified TEGDN is dried, often under vacuum, to remove water without resorting to high temperatures that could cause decomposition.[2]

Safety Considerations during Synthesis: The critical safety aspect is managing the exothermic reaction through controlled addition of reagents and efficient cooling.[3][4] The spent acid, which can contain dissolved and unstable TEGDN, must also be handled and treated with extreme care.[5]

Toxicity Assessment

Objective: To determine the acute toxicity (e.g., LD50) of TEGDN.

Methodology (based on acute oral toxicity study in rats):

-

Test Substance Preparation: TEGDN is suspended in a vehicle like corn oil. The stability and homogeneity of the suspension are confirmed prior to administration.[8]

-

Animal Model: A common model is the Sprague-Dawley rat, using both males and females.[8]

-

Dosing: The test substance is administered via oral gavage in a single dose. A range of dose levels is selected based on preliminary range-finding studies.[8]

-

Observation: Animals are observed for clinical signs of toxicity (e.g., tremors, inactivity) and mortality over a set period, typically 72 hours to 14 days.[8]

-

Data Analysis: The median lethal dose (MLD), or LD50, is calculated using statistical methods.[8]

-

Pathology: A gross necropsy may be performed on animals that die during the study and on survivors at the end of the observation period to identify any target organs.

Visualizations: Workflows and Pathways

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of TEGDN in a research laboratory setting.

Caption: Workflow for the safe handling of TEGDN in a laboratory.

Potential Toxicological Pathway

This diagram illustrates a simplified potential toxicological pathway for TEGDN, focusing on its known effects.

Caption: Simplified toxicological pathway of TEGDN exposure.

Emergency Response Flowchart

This flowchart provides a clear, step-by-step guide for responding to emergencies involving TEGDN.

Caption: Emergency response flowchart for incidents involving TEGDN.

Personal Protective Equipment (PPE) and Handling

Given the multiple exposure routes and potential for toxic effects, stringent adherence to PPE protocols is mandatory.

-

Eye Protection: Chemical safety goggles are required at all times.[11] A face shield may be necessary if there is a splash hazard.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., neoprene, nitrile).[11] Be aware that liquids may penetrate gloves; change them frequently and immediately if contaminated.[11]

-